4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic Acid is a chemical compound with the molecular formula C6H5F7O2 . It has a molecular weight of 242.0915 . This compound is often used in various chemical and pharmaceutical applications .
The molecular structure of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic Acid consists of a pentanoic acid backbone with fluorine and trifluoromethyl substitutions . The InChI code for this compound is InChI=1S/C6H5F7O2/c7-4(5(8,9)10,6(11,12)13)2-1-3(14)15/h1-2H2,(H,14,15)
.
The physical and chemical properties of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic Acid include a molecular weight of 242.09 g/mol . The compound has a topological polar surface area of 37.3 Ų . The exact mass and monoisotopic mass are 242.01777653 g/mol .
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid is a highly fluorinated organic compound with the molecular formula . This compound is characterized by its unique structure, which includes multiple fluorine atoms that significantly influence its chemical properties and reactivity. It is of particular interest in various scientific fields due to its potential applications in materials science and chemistry.
This compound falls under the category of fluorinated carboxylic acids. Its high fluorine content classifies it as a perfluorinated compound, which is known for its stability and resistance to degradation. The presence of both trifluoromethyl and tetrafluoro groups enhances its utility in specialized chemical applications.
The synthesis of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid typically involves the introduction of fluorine atoms into a pentanoic acid framework. Common methods include:
The reaction conditions are critical for achieving optimal yields. Typically, maintaining low temperatures (around -20°C to 0°C) during the fluorination process helps in controlling the reactivity and selectivity of the fluorination step.
The molecular structure of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid can be represented as follows:
The structure features a pentanoic acid backbone with tetrafluoro and trifluoromethyl substituents that significantly alter its chemical behavior compared to non-fluorinated analogs .
The InChI representation provides a detailed description of the compound's connectivity:
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid can engage in various chemical reactions typical of carboxylic acids. Notable reactions include:
The reactivity profile is influenced by the strong electron-withdrawing effects of the fluorine atoms, which stabilize negative charges formed during reactions .
The mechanism by which 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid exerts its effects can vary depending on its application. In biochemical contexts, it may interact with biological membranes or proteins due to its hydrophobic nature.
Research indicates that the unique properties imparted by the fluorinated groups allow for increased membrane permeability and potential interactions with various biological targets.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to characterize this compound .
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid has several applications in scientific research:
The compound's unique properties make it a valuable subject for ongoing research aimed at discovering new applications in various fields .
Industrial synthesis of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid relies on sequential fluorination of pentanoic acid derivatives. Two predominant methodologies are employed:
Swarts Fluorination: This classical approach uses antimony trifluoride (SbF₃) or sulfur tetrafluoride (SF₄) to replace chlorine or oxygen atoms in precursors like 4,4-bis(chloromethyl)pentanoic acid. SF₄ is particularly effective for converting carbonyl groups to CF₂ moieties, enabling the construction of the −CF(CF₃)CF₃ segment. However, reagent stoichiometry must be carefully controlled to prevent over-fluorination to perfluorinated byproducts [8].
Electrochemical Fluorination (ECF): In this process, pentanoic acid derivatives dissolved in anhydrous hydrogen fluoride undergo electrolysis, generating perfluorinated radicals at the anode. The trifluoromethyl group is introduced via in-situ formation of CF₃ radicals, which attack fluorinated intermediates. ECF achieves chain elongation at moderate temperatures (20–40°C) but requires specialized nickel electrodes and yields branched isomers (~15–20%) that complicate purification .
Table 1: Comparative Analysis of Fluorination Techniques
Method | Reagents/Conditions | Yield (%) | Key Challenges |
---|---|---|---|
Swarts Fluorination | SF₄, 80–120°C | 45–60 | SF₄ handling hazards, gem-difluoro impurities |
Electrochemical | HF, 5V, Ni electrodes | 50–70 | Isomer formation, electrode corrosion |
The installation of the −CF₃ group leverages transition-metal catalysts to overcome the kinetic barriers of C−CF₃ bond formation:
Palladium-Catalyzed Trifluoromethylation: Pd(0)/Pd(II) cycles facilitate oxidative addition of aryl/alkyl halides to trifluoromethylating agents like trifluoromethyltrimethylsilane (TMSCF₃) or trifluoromethyl sulfonium salts. For example, Pd(acac)₂ with trifuranylphosphine ligands promotes decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids at 100°C. This method achieves >80% regioselectivity for the 4-(trifluoromethyl)pentanoic scaffold but requires anhydrous conditions to prevent catalyst deactivation [3] [6].
Copper-Mediated Pathways: N-Heterocyclic carbene (NHC)-stabilized CuCF₃ complexes (e.g., (IPr)Cu−CF₃) enable nucleophilic trifluoromethylation via concerted oxidative addition-reductive elimination (OARE). Density functional theory (DFT) studies confirm that iodopentanoate precursors undergo OARE with a rate-determining barrier of 22.8 kcal/mol, yielding the target compound at 30–40°C. Catalyst turnover exceeds 1,000 cycles when KHCO₃ is used as a base [6] [8].
Table 2: Catalytic Systems for −CF₃ Installation
Catalyst System | Trifluoromethyl Source | Temperature | Turnover Number |
---|---|---|---|
Pd(acac)₂/Xantphos | TMSCF₃ | 100°C | 350 |
(NHC)CuCF₃ | CF₃I | 30–40°C | 1,100 |
Industrial production generates problematic byproducts that necessitate rigorous purification:
Hydrofluoric Acid (HF) Formation: Residual moisture reacts with fluorinating agents (e.g., SF₄), producing HF that etches reactor components and degrades the pentanoic acid backbone. Continuous HF scavengers like CaCO₃ reduce corrosion but may cause carbonate adducts (∼5–8% yield loss) [4].
Gem-Difluoro Impurities: Incomplete fluorination at the C4 position yields 4,4-difluoro-4-(trifluoromethyl)pentanoic acid, which shares similar physicochemical properties with the target compound. Distillation removes this impurity but risks thermal decarboxylation above 150°C .
Oligomeric Side-Products: Radical coupling during ECF generates dimers/trimers of perfluoroalkyl chains (e.g., C₁₁F₁₄O₄). These are minimized by pulsed-electrolysis protocols that suppress radical concentrations [4].
Batch Reactors dominate pilot-scale synthesis (1–100 kg batches), offering flexibility for multi-step sequences. However, exothermic fluorination steps require slow reagent addition (2–4 hours), limiting daily output to <50 kg. Heat dissipation inefficiencies also cause localized hot spots, accelerating decarboxylation .
Continuous-Flow Systems enhance productivity via:
Table 3: Performance Metrics for Reactor Configurations
Parameter | Batch Reactor | Continuous-Flow Reactor |
---|---|---|
Throughput (kg/day) | 20–50 | 80–120 |
Byproduct Formation | 8–12% | 1.5–3% |
Temperature Control | ±5°C | ±0.5°C |
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